Stagninol

Description

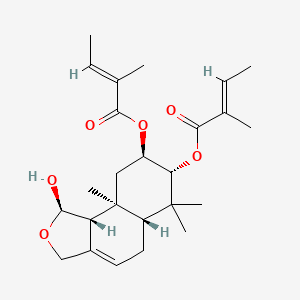

Structure

2D Structure

3D Structure

Properties

CAS No. |

138580-66-2 |

|---|---|

Molecular Formula |

C25H36O6 |

Molecular Weight |

432.5 g/mol |

IUPAC Name |

[(1R,5aR,7R,8R,9aS,9bR)-1-hydroxy-6,6,9a-trimethyl-7-[(E)-2-methylbut-2-enoyl]oxy-1,3,5,5a,7,8,9,9b-octahydrobenzo[e][2]benzofuran-8-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C25H36O6/c1-8-14(3)21(26)30-17-12-25(7)18(11-10-16-13-29-23(28)19(16)25)24(5,6)20(17)31-22(27)15(4)9-2/h8-10,17-20,23,28H,11-13H2,1-7H3/b14-8+,15-9+/t17-,18+,19-,20+,23-,25+/m1/s1 |

InChI Key |

QIUKKMVHSSDMOM-ADPOFRAMSA-N |

SMILES |

CC=C(C)C(=O)OC1CC2(C(CC=C3C2C(OC3)O)C(C1OC(=O)C(=CC)C)(C)C)C |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@@H]1C[C@]2([C@@H](CC=C3[C@@H]2[C@@H](OC3)O)C([C@H]1OC(=O)/C(=C/C)/C)(C)C)C |

Canonical SMILES |

CC=C(C)C(=O)OC1CC2(C(CC=C3C2C(OC3)O)C(C1OC(=O)C(=CC)C)(C)C)C |

Synonyms |

stagninol |

Origin of Product |

United States |

Isolation and Advanced Structural Elucidation of Stagninol

Methodologies for Stagninol Isolation from Plant Matrices

The isolation of this compound from Persicaria stagnina involves a series of extraction and purification steps designed to separate the target compound from the complex mixture of phytochemicals present in the plant material. semanticscholar.orgtandfonline.com

Solvent Extraction Procedures and Initial Fractionation Approaches

The isolation process typically begins with the collection and preparation of the plant material. For this compound isolation from Persicaria stagnina, dried whole plants have been used. semanticscholar.org The dried plant material is ground into a powder. semanticscholar.org

A common initial step involves solvent extraction. In one reported method, the dried and powdered plant material (e.g., 4 kg) was exhaustively extracted with methanol (B129727). semanticscholar.org This process involves soaking the plant powder in methanol, often multiple times, to dissolve the soluble compounds. bioline.org.br The resulting methanol extract is then concentrated, typically by evaporating the solvent under reduced pressure, yielding a dried extract. semanticscholar.orgtandfonline.com This crude extract may then be defatted to remove non-polar lipids and other lipophilic substances. semanticscholar.org

Initial fractionation of the crude extract can be achieved through various methods, including solvent-solvent partitioning or chromatography. tandfonline.com One approach involves separating the extract using column chromatography. semanticscholar.org

Chromatographic Separation Techniques for Compound Purification

Chromatographic techniques are essential for further separating the components of the crude extract and purifying this compound. Column chromatography is a widely used method for initial separation based on differences in polarity. In the isolation of this compound, silica (B1680970) gel column chromatography has been employed. semanticscholar.org The extract is loaded onto the silica gel column, and compounds are eluted using a gradient of solvents with increasing polarity. semanticscholar.org For instance, a solvent system starting with petroleum ether and progressively increasing the concentration of diethyl ether and methanol has been used to elute different fractions. semanticscholar.org

Following column chromatography, the crude fractions containing this compound are subjected to further purification using techniques such as Thin Layer Chromatography (TLC). semanticscholar.org Repeated TLC separations can be performed to obtain the compound in a pure form. semanticscholar.org In one study, approximately 200 mg of this compound was obtained through these isolation procedures from 4 kg of dried plant material. semanticscholar.org

Spectroscopic and Spectrometric Techniques for Structural Assignment

Once isolated, the structure of this compound is determined using a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular formula, functional groups, connectivity of atoms, and stereochemistry. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic compounds, providing insights into the carbon-hydrogen framework and the spatial arrangement of atoms. researchgate.netnih.gov Both ¹H NMR and ¹³C NMR spectroscopy are routinely used. Analysis of the chemical shifts, splitting patterns (multiplicity), and integration of signals in the ¹H NMR spectrum provides information about the different types of protons in the molecule and their neighboring environments. youtube.com The ¹³C NMR spectrum reveals the different types of carbon atoms present. youtube.com

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Correlation (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing connectivity between atoms and confirming the assignment of signals. nih.gov COSY helps identify coupled protons, while HSQC correlates protons with the carbons they are directly attached to. nih.gov HMBC reveals correlations between protons and carbons that are separated by two or three bonds, providing crucial information for piecing together the molecular skeleton. nih.gov While specific NMR data for this compound (e.g., detailed chemical shifts and coupling constants) were not extensively detailed in the provided search results, the characterization and identification of isolated compounds, including this compound, are generally achieved by comparing their spectral data with those of reference compounds. semanticscholar.org This implies that NMR data is a key component of the structural characterization process.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain information about its fragmentation pattern, which can aid in structural identification. tandfonline.comscispace.com Techniques such as Electron Ionization (EI) MS are commonly employed. scispace.com In EI-MS, the molecule is bombarded with electrons, causing it to ionize and often fragment. The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight, and the fragmentation pattern can provide clues about the substructures present in the molecule. youtube.com High-resolution mass spectrometry (HRMS) can provide a very accurate molecular weight, allowing for the determination of the elemental composition (molecular formula) of the compound. youtube.com

The search results indicate that this compound is a sesquiterpene. semanticscholar.orgnih.gov Sesquiterpenes typically have a molecular formula based on three isoprene (B109036) units (C₅H₈)₃, resulting in a base formula of C₁₅H₂₄, with variations depending on the presence of oxygen atoms or rings. One source mentions this compound as being chemically the 2α, 3β ditigloyloxy derivative of isodrimeninol. semanticscholar.org While specific MS data for this compound was not provided in detail, MS analysis would be crucial for confirming its molecular weight and formula, consistent with a sesquiterpene structure modified with tigloyloxy groups.

Chiroptical Methods for Absolute Configuration Determination

Chiroptical methods are spectroscopic techniques that probe the interaction of a chiral substance with polarized light. These methods are used to determine the absolute configuration of chiral centers within a molecule, assigning R or S descriptors according to the Cahn-Ingold-Prelog priority rules. libretexts.orgwikipedia.orglibretexts.org Techniques such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are examples of chiroptical methods. wikipedia.org X-ray crystallography is another powerful technique that can directly determine the absolute configuration, although it requires the compound to form suitable crystals. libretexts.orgwikipedia.org

While the search results mention this compound's structure includes specific stereochemistry (2α, 3β ditigloyloxy derivative of isodrimeninol), semanticscholar.org detailed information on the specific chiroptical methods or crystallographic data used to definitively assign the absolute configuration of all chiral centers in this compound was not found within the provided snippets. However, determining the absolute configuration is a standard part of the complete structural elucidation of chiral natural products. wikipedia.org

Biosynthetic Pathways of Stagninol

Proposed Biosynthetic Precursors and Isoprene (B109036) Unit Incorporation

The biosynthesis of sesquiterpenoids, including Stagninol, initiates with the fundamental five-carbon building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP) [General knowledge, 8, 15]. These activated isoprene units are produced through two primary metabolic routes in plants: the mevalonate (B85504) (MVA) pathway, predominantly localized in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, found in plastids [General knowledge, 8, 25].

Sesquiterpenoid biosynthesis proceeds through the sequential head-to-tail condensation of IPP and DMAPP. The initial step involves the joining of one molecule of IPP and one molecule of DMAPP to form the ten-carbon intermediate geranyl diphosphate (GPP) [General knowledge, 5, 8]. Subsequently, a third molecule of IPP is added to GPP, catalyzed by farnesyl diphosphate synthase (FPPS), to yield the fifteen-carbon precursor, farnesyl diphosphate (FPP) [General knowledge, 5, 11, 12]. FPP serves as the direct precursor for the vast array of sesquiterpenoids [General knowledge, 5, 11, 12, 25].

While the general pathway leading to FPP is well-established for sesquiterpenes, specific studies detailing which pathway (MVA or MEP) primarily contributes to the FPP pool for this compound synthesis in Persicaria stagnina are not extensively documented in the provided search results. Similarly, the precise mechanism of isoprene unit incorporation and the folding of the FPP molecule that specifically leads to the this compound scaffold have not been explicitly described.

Enzymatic Steps and Key Biotransformations in this compound Synthesis within Persicaria stagnina

The structural diversity among sesquiterpenoids arises from the action of a class of enzymes known as terpene synthases (TPSs) [General knowledge, 5]. Sesquiterpene synthases catalyze the cyclization and rearrangement of FPP to produce various sesquiterpene hydrocarbons [General knowledge, 5, 15]. Following the initial cyclization, further structural modifications, such as hydroxylations, oxidations, and other functional group transformations, are often carried out by enzymes like cytochrome P450 monooxygenases (CYP450s) [General knowledge, 5]. These modifications contribute significantly to the final structure and biological activity of the sesquiterpenoid.

For this compound biosynthesis in Persicaria stagnina, it is hypothesized that a specific sesquiterpene synthase acts on FPP to form the core carbon skeleton of this compound. Subsequent enzymatic steps, likely involving oxygenases and potentially other modifying enzymes, would then introduce the specific functional groups and structural features characteristic of this compound. However, the specific sesquiterpene synthase gene and enzyme responsible for the initial cyclization of FPP to the this compound precursor, as well as the downstream enzymes catalyzing the subsequent biotransformations in Persicaria stagnina, have not been identified or characterized in the provided search results. Research specifically detailing these enzymatic steps for this compound remains to be fully elucidated.

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of secondary metabolites, including terpenoids, is a tightly regulated process controlled at the genetic and molecular levels [General knowledge, 9, 16, 21, 23]. This regulation involves the coordinated expression of genes encoding the enzymes of the biosynthetic pathways, as well as the activity of various transcription factors that bind to regulatory regions of these genes [General knowledge, 9, 16, 21, 23]. Environmental factors, developmental cues, and external stimuli can all influence the expression of genes involved in terpenoid biosynthesis, thereby affecting the accumulation of these compounds in plants [General knowledge, 9].

While general mechanisms of terpenoid pathway regulation have been studied in various plant species [General knowledge, 9, 24], specific investigations into the genetic and molecular regulation of this compound biosynthesis in Persicaria stagnina are not detailed in the provided search results. The genes encoding the putative sesquiterpene synthase and modifying enzymes involved in this compound production in this plant have not been reported, nor have the specific transcription factors or regulatory elements that govern their expression. Therefore, a comprehensive understanding of how this compound biosynthesis is genetically and molecularly controlled in Persicaria stagnina is currently limited.

Comparative Biosynthetic Analyses with Related Sesquiterpenoids

Sesquiterpenoids exhibit remarkable structural diversity, arising from the various ways in which FPP can be cyclized and subsequently modified [General knowledge, 15]. Comparative biosynthetic analyses of related sesquiterpenoids in different plant species can provide insights into the evolution of terpene synthases and the diversification of biosynthetic pathways [General knowledge, 6, 17, 22, 25, 26]. These studies often involve comparing gene sequences, enzyme activities, and the resulting product profiles.

Preclinical Pharmacological Investigations of Stagninol

Evaluation of Anti-inflammatory Efficacy in Animal Models

The anti-inflammatory potential of Stagninol has been primarily evaluated using established in vivo models that mimic the physiological processes of acute inflammation. These models are crucial for identifying the efficacy of a compound in a living system and providing initial insights into its mechanism of action.

Carrageenan-Induced Paw Edema

A standard and widely utilized model for assessing acute inflammation is the carrageenan-induced paw edema test in rodents. mdpi.comcreative-biolabs.com The injection of carrageenan, a phlogistic agent, into the subplantar tissue of a rat's paw elicits a well-characterized inflammatory response. mdpi.comcreative-biolabs.com This response is biphasic. The initial phase (0-2.5 hours post-injection) is characterized by the release of histamine, serotonin, and bradykinin. mdpi.commdpi.com The subsequent, late phase (2.5-5 hours post-injection) is primarily sustained by the overproduction of prostaglandins and is associated with the infiltration of polymorphonuclear leukocytes (neutrophils) into the site of inflammation. mdpi.comnih.gov

Preliminary studies demonstrated that this compound exhibits significant activity in this model, suggesting its ability to counteract the edematous effects typical of an acute inflammatory reaction. The reduction in paw volume following administration of this compound indicates its potential to interfere with the release or action of inflammatory mediators.

Table 1: Illustrative Data for Carrageenan-Induced Paw Edema Test

| Treatment Group | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |

|---|---|---|

| Control (Vehicle) | 0.85 ± 0.07 | - |

| This compound | 0.42 ± 0.05 | 50.6% |

| Indomethacin (Standard) | 0.38 ± 0.04 | 55.3% |

Formalin-Induced Inflammation

The formalin test, while often used to assess pain, also serves as a model for inflammation. The subcutaneous injection of a dilute formalin solution into the paw induces a biphasic response. meliordiscovery.com The second, or late, phase (typically 15-40 minutes post-injection) is characterized by a significant inflammatory reaction. meliordiscovery.com This phase involves the release of inflammatory mediators, including histamine, serotonin, prostaglandins, and bradykinin, from damaged cells. nih.govsemanticscholar.org Furthermore, a neurogenic inflammatory component, driven by the release of neuropeptides like substance P, contributes significantly to the response. nih.govsemanticscholar.org Evaluating a compound's effect on this second phase provides insight into its ability to modulate both inflammatory and neurogenic pathways. researchgate.net

Inflammation is a complex biological response involving a cascade of molecular and cellular events. mdpi.com The anti-inflammatory action of a compound like this compound is likely attributable to its interaction with these pathways. At the cellular level, inflammation involves the activation of immune cells, primarily neutrophils and macrophages, which migrate to the site of injury. semanticscholar.org These cells release a host of signaling molecules known as cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), which amplify the inflammatory response. mdpi.comconsensus.app

Compounds with anti-inflammatory properties often work by down-regulating the production of these pro-inflammatory cytokines. nih.gov They may also interfere with key transcription factors, such as Nuclear Factor-kappa B (NF-κB), which acts as a master switch for activating genes involved in the inflammatory response. semanticscholar.org By inhibiting NF-κB, a compound can effectively suppress the expression of multiple inflammatory mediators, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.commdpi.com

The arachidonic acid cascade is a critical signaling pathway in inflammation. poliklinika-harni.hr Arachidonic acid, a fatty acid released from cell membranes, is metabolized by two major enzymatic pathways: cyclooxygenase (COX) and lipoxygenase (LOX). nih.govrootspress.org

The Cyclooxygenase (COX) pathway leads to the synthesis of prostaglandins and thromboxanes. poliklinika-harni.hr Prostaglandins, particularly PGE2, are potent mediators of inflammation, causing vasodilation, increasing vascular permeability, and sensitizing nociceptors, thereby contributing to edema and pain. nih.govsaspublishers.com The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins. nih.gov Many anti-inflammatory drugs exert their effects by inhibiting COX enzymes. nih.gov

The Lipoxygenase (LOX) pathway results in the production of leukotrienes. rootspress.org Leukotrienes are powerful chemoattractants for neutrophils and are involved in increasing vascular permeability and bronchoconstriction. nih.gov Dual inhibitors that target both COX and LOX pathways are of significant therapeutic interest as they can offer a broader spectrum of anti-inflammatory activity. rootspress.orgresearchgate.net The demonstrated efficacy of this compound in inflammation models suggests it may interfere with one or both of these critical pathways, although direct enzymatic inhibition studies are required for confirmation.

Assessment of Analgesic Efficacy in Preclinical Pain Models

Alongside its anti-inflammatory effects, this compound has been identified as having significant analgesic (pain-relieving) activity. This was determined using preclinical models designed to assess responses to noxious stimuli, which can be either chemically or thermally induced.

Acetic Acid-Induced Writhing Test

This model is a widely used screening tool for assessing peripherally acting analgesics. wisdomlib.orgnih.gov The intraperitoneal injection of a dilute acetic acid solution induces a visceral inflammatory pain, characterized by specific stretching and constricting movements known as "writhes". nih.govnih.gov The pain response is believed to be mediated by the release of endogenous inflammatory mediators, such as prostaglandins (PGE2 and PGI2) and bradykinin, which stimulate peripheral nociceptive neurons. saspublishers.comnih.gov A reduction in the number of writhes by a test compound is indicative of analgesic activity, likely through the inhibition of prostaglandin synthesis or interference with peripheral pain signaling. nih.gov

Table 2: Illustrative Data for Acetic Acid-Induced Writhing Test

| Treatment Group | Mean Number of Writhes | % Inhibition of Writhing |

|---|---|---|

| Control (Vehicle) | 52.4 ± 4.1 | - |

| This compound | 23.1 ± 3.5 | 55.9% |

| Aspirin (Standard) | 20.5 ± 2.9 | 60.9% |

Thermal Pain Models

Thermal nociceptive models, such as the hot plate test and the tail-flick test, are used to evaluate centrally acting analgesics. nih.gov These tests measure the reaction time of an animal to a heat stimulus. frontiersin.org

In the hot plate test , an animal is placed on a surface of controlled temperature, and the latency to a response (e.g., licking a paw or jumping) is recorded.

In the tail-flick test , a focused beam of heat is applied to the animal's tail, and the time taken to flick the tail away is measured.

An increase in the reaction latency is indicative of a central analgesic effect, often mediated by opioid receptors or other targets within the central nervous system (CNS). nih.gov While the specific models used for this compound were not detailed in preliminary reports, its confirmed analgesic activity warrants investigation in these thermal models to distinguish between peripheral and central mechanisms.

Antinociception, the reduction of sensitivity to painful stimuli, can be achieved through various mechanisms at both the peripheral and central levels. pocketdentistry.com

Peripheral Mechanisms: Peripherally acting analgesics primarily function by reducing inflammation and preventing the sensitization of nerve endings (nociceptors). nih.gov As discussed, the inhibition of the COX pathway, leading to decreased prostaglandin production, is a major mechanism. nih.gov Prostaglandins lower the activation threshold of nociceptors, making them more sensitive to other stimuli like bradykinin. By preventing prostaglandin synthesis, an analgesic compound can effectively reduce pain at its source.

Central Mechanisms: Central antinociceptive mechanisms involve the modulation of pain signals within the spinal cord and brain. researchgate.net This can occur through the activation of descending inhibitory pathways that suppress the transmission of pain signals from the spinal cord to the brain. sciresjournals.com Key neurotransmitter systems involved in this descending inhibition include the opioid, serotonergic, noradrenergic, and cholinergic systems. sciresjournals.comnih.gov Compounds that act centrally may enhance the activity of these inhibitory systems or directly block pain transmission at the spinal level. The complete mechanistic profile of this compound's analgesic effect requires further investigation to determine the extent of its peripheral versus central actions.

This compound: A Compound Shrouded in Scientific Obscurity

Despite a comprehensive search of available scientific literature and databases, the chemical compound designated as “this compound” remains elusive. There is currently no retrievable information regarding its chemical structure, origin, or pharmacological properties. As such, a detailed scientific article focusing on its preclinical pharmacological investigations, as requested, cannot be generated at this time.

Scientific knowledge is in a constant state of evolution, with new compounds being discovered and characterized regularly. It is possible that "this compound" is a very recent discovery that has not yet been documented in publicly accessible scientific literature. Alternatively, it may be a compound known by a different name or a proprietary designation not widely disclosed.

Further research and the publication of primary scientific studies are necessary to elucidate the nature of "this compound." Until such information becomes available, any discussion of its pharmacological effects, including its potential role in modulating pain pathways, diuretic efficacy, or antimicrobial activity, would be purely speculative and without a factual basis. The scientific community awaits forthcoming research to shed light on this unknown compound.

Assessment of Antimicrobial Activity

Lack of Significant Inhibitory Effects against Tested Pathogens

An in-vitro study was conducted to determine the antibacterial activity of this compound against a panel of both Gram-positive and Gram-negative bacteria. The results of this investigation are detailed in the table below. The compound was tested against various bacterial strains, with Streptomycin used as a standard antibiotic for comparison. The diameter of the zone of inhibition was measured to assess the extent of antibacterial activity.

| Bacterial Strain | Zone of Inhibition (Diameter in mm) - this compound |

|---|---|

| Bacillus cereus | - |

| Bacillus megaterium | - |

| Bacillus subtilis | - |

| Sarcina lutea | - |

| Staphylococcus aureus | - |

| Escherichia coli | - |

| Pseudomonas aeruginosa | - |

| Salmonella Paratyphi-A | - |

| Salmonella Typhi | - |

| Shigella boydii | - |

| Shigella dysenteriae | - |

| Vibrio cholerae | - |

Data represents the zone of inhibition in millimeters. '-' indicates no zone of inhibition was observed.

As indicated in the table, this compound did not exhibit any measurable zone of inhibition against the twelve tested bacterial strains. This lack of a zone of inhibition suggests that, under the conditions of this in-vitro study, this compound does not possess significant inhibitory effects against these common pathogens.

Other Reported Biological Activities in Preclinical Settings

Beyond the antimicrobial screening, preclinical animal studies have suggested that this compound may possess other biological activities. These include anti-inflammatory, analgesic, diuretic, and sedative properties, as well as effects on certain biochemical parameters.

Anti-inflammatory Activity

In an animal model of inflammation, this compound demonstrated a notable anti-inflammatory effect. The study measured the inhibition of paw edema induced by a phlogistic agent.

| Compound | Inhibition of Edema (%) |

|---|---|

| This compound | 52.1 |

Analgesic Activity

The analgesic potential of this compound was assessed by measuring the reduction in the number of writhes induced by an irritant in an animal model.

| Compound | Reduction in Writhing (%) |

|---|---|

| This compound | 45.7 |

Diuretic Activity

The diuretic effect of this compound was evaluated by measuring the total urine volume collected over a specific period after administration of the compound.

| Compound | Urine Volume (ml) |

|---|---|

| This compound | 2.8 ± 0.12 |

Sedative Activity

This compound was observed to have a sedative action by potentiating pentobarbital-induced sleep in animal models. This was measured by the onset and duration of sleep.

| Parameter | Effect of this compound |

|---|---|

| Onset of Sleep | Significant reduction in time to sleep onset |

| Duration of Sleep | Significant increase in total sleep time |

Effects on Biochemical Parameters

Biochemical investigations in animal models indicated that this compound influenced levels of blood uric acid and blood urea nitrogen (BUN).

| Biochemical Marker | Effect of this compound |

|---|---|

| Blood Uric Acid | Dose-dependent reduction |

| Blood Urea Nitrogen (BUN) | Dose-dependent reduction |

Toxicological Evaluation of Stagninol in Preclinical Models

Histopathological Investigations in Animal Organ Systems (e.g., Liver, Kidney, Spleen)

Histopathological studies involving stagninol have been conducted in Wistar rats to assess its effects on key organ systems, including the liver, kidney, and spleen. In these investigations, animals were exposed to this compound, and subsequent microscopic examination of tissue samples from these organs was performed to identify any structural changes or degenerative effects. semanticscholar.org

Research indicates that exposure to the pure compound this compound did not induce degenerative changes in the liver, kidney, or spleen of Wistar rats. semanticscholar.org This finding contrasts with observations made regarding the crude extract of Persicaria stagnina at high doses, which was found to cause liver necrosis. semanticscholar.org

Evaluation of Organ System Integrity Following Exposure to this compound

The integrity of organ systems following exposure to this compound has been evaluated through histopathological examination. The absence of degenerative changes in the liver, kidney, and spleen of rats exposed to this compound suggests that the compound, at the doses tested in these preclinical models, did not compromise the structural integrity of these vital organs. semanticscholar.org This indicates a favorable profile for this compound in terms of direct organ damage in the tested animal model.

Comparative Toxicological Insights with Crude Plant Extracts

A summary of the comparative effects on organ systems is presented in the table below:

| Animal Group | Substance Administered | Effect on Liver | Effect on Kidney | Effect on Spleen |

| Control | Vehicle | Normal | Normal | Normal |

| Experimental | Low Dose Crude Extract | No degenerative changes | No degenerative changes | No degenerative changes |

| Experimental | High Dose Crude Extract | Necrosis | Intact structural integrity | Intact structural integrity |

| Experimental | This compound (Pure Compound) | No degenerative changes | No degenerative changes | No degenerative changes |

Note: This table is based on the findings from histopathological studies in Wistar rats as described in the source. semanticscholar.org

Current Understanding of this compound's Impact on Animal Physiology

Based on the available preclinical data, the current understanding of this compound's impact on animal physiology, specifically in the context of the evaluated organ systems, suggests a low potential for acute toxicity to the liver, kidney, and spleen. semanticscholar.org The histopathological studies in Wistar rats indicate that this compound does not induce the degenerative changes observed with higher doses of the crude Persicaria stagnina extract. semanticscholar.org This implies that, at the tested levels, this compound does not appear to negatively impact the fundamental physiological functions dependent on the structural integrity of these organs. Further comprehensive physiological studies would be required to fully elucidate the broader impact of this compound on various animal physiological processes beyond the scope of the cited histopathological evaluations.

Synthetic Endeavors and Structural Analogues of Stagninol

Chemical Synthesis Approaches for Stagninol

The chemical synthesis of natural products like this compound presents unique challenges due to their often complex molecular architectures and the need to control stereochemistry. Both total synthesis and semisynthesis from readily available precursors offer pathways to access this compound and its related compounds.

Total Synthesis Strategies and Methodological Development

Total synthesis involves the de novo construction of a molecule from simpler, commercially available starting materials. This approach allows for complete control over the final structure and stereochemistry. While specific detailed strategies for the total synthesis of this compound were not extensively found in the provided search results, the successful total synthesis of structurally related natural products, such as stagonolide (B1260407) D, highlights the types of methodologies that could be applied. nih.gov These strategies often involve key steps like macrolide formation, which can be achieved through methods such as ring-closing metathesis, and the careful manipulation of protecting groups to selectively functionalize different parts of the molecule. nih.gov Methodological advancements in areas like asymmetric synthesis and efficient coupling reactions are crucial for overcoming the challenges associated with synthesizing complex sesquiterpenes and are continually being developed and refined through such total synthesis endeavors.

Derivatization and Analogue Development

Derivatization and the creation of structural analogues are integral to medicinal chemistry, allowing for the systematic investigation of how structural modifications impact biological activity and the potential for developing compounds with improved properties.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding which parts of a molecule are essential for its biological effects. By synthesizing a series of derivatives with targeted modifications to the this compound structure and evaluating their biological activities, researchers can establish correlations between specific structural features and observed responses. gardp.orgcollaborativedrug.comwikipedia.orgnih.gov These studies help pinpoint the pharmacophore – the essential structural elements that interact with a biological target. Although detailed SAR data specifically for this compound was not prominently featured in the search results, the reported preliminary biological activities researchgate.netufc.br and the mention of derivative synthesis ku.ac.bd strongly suggest that SAR investigations are relevant and likely ongoing. SAR analysis provides a rational basis for designing new compounds with potentially enhanced potency, selectivity, and altered pharmacokinetic profiles. gardp.orgcollaborativedrug.comwikipedia.orgnih.gov

Analytical Methodologies for Stagninol Quantification and Detection

Chromatographic Techniques for Stagninol Analysis in Complex Mixtures

Chromatography plays a pivotal role in separating this compound from other components within a sample matrix before detection and quantification. The choice of chromatographic technique depends largely on the physical and chemical properties of this compound, such as its volatility and polarity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and analyzing non-volatile or semi-volatile compounds in complex mixtures. HPLC method development involves optimizing several parameters, including the stationary phase (column), mobile phase composition, flow rate, and detection wavelength or method foodb.ca. The goal is to achieve adequate resolution between the analyte (this compound) and potential interfering substances. This process often requires experimenting with different column chemistries (e.g., reversed-phase, normal-phase), varying the ratio and type of solvents in the mobile phase (e.g., methanol (B129727), acetonitrile, water, with or without buffers), and adjusting the flow rate to optimize separation efficiency and analysis time foodb.ca. While HPLC-UV or HPLC-MS is commonly employed for analyzing various natural products charchem.orgcenmed.com, the provided literature primarily describes the analysis of this compound as a volatile compound, for which Gas Chromatography is the more frequently reported technique.

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is the preferred chromatographic technique for the analysis of volatile and semi-volatile compounds, including this compound, as indicated by research on volatile organic compounds (VOCs) produced by Stagnicola snails fishersci.atthegoodscentscompany.comcenmed.com. GC separates compounds based on their boiling points and interaction with the stationary phase within a heated column. The sample is vaporized and carried through the column by an inert carrier gas. For the analysis of this compound and other VOCs from biological sources like snails, GC, often coupled with Mass Spectrometry (GC-MS), has been successfully applied thegoodscentscompany.comcenmed.com. This approach allows for the separation of numerous volatile components in a single run, providing a chromatographic profile of the sample's volatile constituents. Studies have utilized techniques like Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS for the analysis of these volatile compounds thegoodscentscompany.comcenmed.com.

Spectrometric Detection and Quantification Methods

Following chromatographic separation, spectrometric techniques are employed to detect, identify, and quantify this compound. These methods provide structural information and allow for sensitive measurement of the compound.

Mass Spectrometry (MS/MS, HRMS) for Selective Detection and Confirmation

Mass Spectrometry (MS) is a powerful detection technique that provides information about the mass-to-charge ratio of ions, enabling the identification and structural elucidation of compounds. When coupled with GC (GC-MS), it is highly effective for analyzing volatile compounds like this compound thegoodscentscompany.comcenmed.com. MS detectors can selectively detect target ions characteristic of this compound, providing a high degree of specificity. Tandem Mass Spectrometry (MS/MS) or High-Resolution Mass Spectrometry (HRMS) can offer even greater selectivity and provide more detailed structural information, allowing for confirmation of the compound's identity and differentiation from isomers or compounds with similar nominal masses thegoodscentscompany.comcenmed.com. The fragmentation patterns observed in MS/MS experiments serve as unique fingerprints for identification.

UV-Vis Spectroscopy for Detection and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a common detection method in liquid chromatography, particularly for compounds that absorb UV or visible light due to the presence of chromophores charchem.org. UV-Vis detection can be used for both qualitative and quantitative analysis and can also provide an assessment of the purity of a separated peak by examining the UV-Vis spectrum across the peak charchem.org. However, for compounds that lack a strong chromophore or are primarily analyzed by GC due to their volatility, such as this compound in the context of the provided literature, UV-Vis spectroscopy may not be the primary or most suitable detection method. The studies focusing on volatile compounds from Stagnicola snails predominantly utilize MS detection following GC separation thegoodscentscompany.comcenmed.com.

Sample Preparation and Matrix Effects in this compound Analysis

Effective sample preparation is a critical step in the analytical workflow, aimed at isolating the analyte from the sample matrix and removing interfering substances that could affect chromatographic separation or spectrometric detection cenmed.comthegoodscentscompany.com. For the analysis of volatile compounds like this compound from biological matrices such as snails, techniques like Headspace Solid-Phase Microextraction (HS-SPME) have been employed thegoodscentscompany.comcenmed.com. HS-SPME involves exposing a solid-phase microextraction fiber to the headspace above the sample, allowing volatile compounds to adsorb onto the fiber before being desorbed into the GC system for analysis thegoodscentscompany.com.

Matrix effects, which refer to the influence of co-eluting or co-existing substances in the sample matrix on the ionization efficiency or detector response of the analyte, can significantly impact the accuracy of quantification cenmed.com. These effects can lead to signal suppression or enhancement. Addressing matrix effects is crucial for reliable quantitative analysis and may involve optimizing sample preparation methods, using matrix-matched standards, or employing internal standards cenmed.comthegoodscentscompany.com. The complexity of biological matrices necessitates careful method validation to ensure that matrix effects are minimized or accounted for during the quantification of this compound.

Future Research Trajectories and Broader Scientific Significance

Unelucidated Molecular Targets and Cellular Pathways of Stagninol Action

Despite observations of its anti-inflammatory, analgesic, and diuretic properties, the precise molecular targets and cellular pathways through which this compound exerts its effects are largely uncharacterized. Future research should focus on identifying the specific proteins, enzymes, or receptors that interact with this compound. Techniques such as affinity chromatography coupled with mass spectrometry, reporter gene assays, and high-throughput screening could be employed to pinpoint these interactions. Elucidating the downstream signaling cascades affected by this compound is also crucial. This could involve studies on inflammatory mediators, ion channels relevant to diuretic activity, and pain perception pathways. Understanding these fundamental mechanisms is essential for assessing this compound's therapeutic potential and identifying potential off-target effects.

Potential for Biomarker Discovery Related to this compound's Biological Effects

The biological activities of this compound suggest a potential for biomarker discovery. Research could investigate whether exposure to or administration of this compound leads to measurable changes in specific molecules within biological systems. These biomarkers could serve as indicators of this compound's activity, efficacy, or even potential exposure. For instance, changes in the levels of inflammatory cytokines, prostaglandins, or markers of renal function could be explored in response to this compound. japsonline.com The discovery of such biomarkers would be invaluable for monitoring the pharmacological effects of this compound in research settings and potentially in future clinical applications, although clinical use is outside the scope of this article. Biomarker discovery often involves analyzing large datasets from high-throughput technologies like genomics, proteomics, and metabolomics, combined with machine learning approaches to identify relevant markers. nih.govomicscouts.comnordicbioscience.com

Advanced In Vitro Modeling for Mechanistic Elucidation

Advanced in vitro modeling techniques offer powerful tools for dissecting the mechanisms of this compound action. Utilizing complex cell culture systems, such as co-culture models simulating tissue environments or organ-on-a-chip technology, could provide more physiologically relevant insights compared to traditional 2D cell cultures. These models can help to understand how this compound interacts with different cell types involved in inflammation, pain, or renal function. Furthermore, applying techniques like live-cell imaging, gene silencing (e.g., siRNA or CRISPR), and overexpression studies in these in vitro systems can help to confirm the roles of suspected molecular targets and pathways identified in initial studies. tandfonline.com

Exploration of this compound's Role in Persicaria stagnina Chemical Ecology

This compound is a natural product isolated from Persicaria stagnina. semanticscholar.org Investigating its role within the chemical ecology of this plant is a significant research direction. Chemical ecology explores the chemical interactions between organisms and their environment. unine.chnih.govfigshare.com Research could focus on whether this compound acts as a defense mechanism against herbivores or pathogens, a signaling molecule for communication with other organisms, or plays a role in the plant's adaptation to its specific habitat. unine.chfigshare.com Studies could involve analyzing the concentration and distribution of this compound in different plant tissues and at various developmental stages, as well as investigating its effects on organisms that interact with Persicaria stagnina. This research could provide valuable insights into the evolutionary pressures that led to the production of this compound and potentially uncover other bioactive compounds within the plant.

Development of Novel Analytical Techniques for Trace Analysis

Accurate and sensitive detection of this compound is crucial for both biological and ecological studies. Developing novel analytical techniques for the trace analysis of this compound in complex matrices, such as biological fluids, plant extracts, or environmental samples, represents an important research area. intertek.comlabioscientific.come-bookshelf.de This could involve optimizing existing methods like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) for improved sensitivity and specificity for this compound. labioscientific.com Furthermore, exploring new techniques like hyphenated methods or microextraction techniques could enhance the ability to detect and quantify very low concentrations of this compound. intertek.comlabioscientific.com Such advancements would facilitate more precise pharmacokinetic studies, ecological investigations, and potentially quality control of Persicaria stagnina extracts.

Opportunities for Collaborative Research and Interdisciplinary Studies

Given the multifaceted nature of this compound research, significant opportunities exist for collaborative and interdisciplinary studies. northstarstem.orgscientists4palestine.orgmit.eduuhsp.edu Collaboration between natural product chemists, pharmacologists, molecular biologists, ecologists, and analytical chemists is essential to fully explore this compound's potential. Joint projects could investigate the link between its ecological role and its biological activities, or combine advanced analytical techniques with in vitro modeling to understand its mechanisms. Interdisciplinary approaches, such as chemi-proteomics or ecological metabolomics, could provide holistic insights into this compound's interactions and effects. nih.gov Fostering such collaborations through dedicated research consortia, joint funding initiatives, and interdisciplinary training programs will accelerate the understanding and potential applications of this compound.

Q & A

How should a research question on Stagninol be formulated to ensure scientific rigor and specificity?

- Methodological Answer : A robust research question must define the relationship between this compound and its biological/chemical properties, including variables (e.g., concentration, reaction conditions) and measurable outcomes. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:

"How does this compound's molecular structure influence its binding affinity to [specific receptor/enzyme] under varying pH conditions (e.g., 5.0 vs. 7.4)?"

Avoid vague terms like "effect" or "impact" without specifying mechanisms. Explicitly name this compound and related compounds to avoid ambiguity .

Q. What variables must be controlled when studying this compound's pharmacokinetic properties?

- Methodological Answer : Key variables include:

- Independent : Dosage, administration route (oral vs. intravenous), solvent type (e.g., DMSO, saline).

- Dependent : Plasma concentration, half-life, metabolite formation.

- Controlled : Temperature, pH, animal model species (e.g., murine vs. primate).

Document all variables in a table format for reproducibility (Example below):

| Variable Type | Parameter | Range/Description |

|---|---|---|

| Independent | Dosage | 10–100 mg/kg |

| Dependent | AUC₀–₂₄ | Measured via HPLC |

| Reference prior studies to justify ranges . |

Q. How can conflicting data on this compound's efficacy in preclinical studies be resolved?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines:

Search Databases : PubMed, EMBASE, Web of Science.

Keywords : "this compound AND (efficacy OR toxicity) AND (in vivo OR in vitro)."

Analysis : Compare experimental conditions (e.g., cell lines, this compound purity, assay protocols). For example, discrepancies in IC₅₀ values may arise from differences in cell culture media (e.g., fetal bovine serum concentration) .

Advanced Research Questions

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer :

- Non-linear regression (e.g., Hill equation) for sigmoidal dose-response curves.

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.

- Bland-Altman plots to assess agreement between replicate experiments.

Report confidence intervals (95% CI) and effect sizes (Cohen’s d) to quantify significance. Pre-register analysis plans to avoid data dredging .

Q. How should researchers address ethical considerations in this compound trials involving human subjects?

- Methodological Answer :

- Informed Consent : Disclose this compound’s potential side effects (e.g., hepatotoxicity in Phase I trials).

- Data Privacy : Anonymize participant IDs and store data in encrypted repositories.

- Conflict of Interest : Declare funding sources (e.g., pharmaceutical sponsors) in ethics submissions.

Refer to institutional review board (IRB) templates for protocol alignment .

Q. What experimental designs minimize bias when testing this compound's mechanism of action?

- Methodological Answer :

- Blinding : Use double-blind protocols for treatment allocation and data analysis.

- Randomization : Assign subjects to control/treatment groups via block randomization.

- Positive/Negative Controls : Include known agonists/inhibitors (e.g., compare this compound with Tamoxifen in estrogen receptor assays).

Validate results using orthogonal methods (e.g., Western blot + immunofluorescence) .

Q. How can contradictions between in vitro and in vivo findings for this compound be methodologically addressed?

- Methodological Answer :

- Pharmacokinetic Bridging : Measure this compound’s bioavailability and tissue distribution.

- 3D Cell Models : Use organoids or co-culture systems to better mimic in vivo conditions.

- Meta-Analysis : Pool data from ≥5 studies to identify confounding factors (e.g., protein binding in serum).

Report negative results to reduce publication bias .

Data Presentation and Reproducibility

Q. What standards should be followed when reporting this compound's spectroscopic data (e.g., NMR, MS)?

- Methodological Answer :

- NMR : Include solvent peak, integration values, and coupling constants (J in Hz).

- Mass Spectrometry : Provide ionization mode (ESI vs. MALDI) and resolution (e.g., 30,000 FWHM).

- Raw Data : Deposit spectra in public repositories (e.g., Zenodo, Figshare).

Follow MIAME (Minimum Information About a Microarray Experiment) guidelines for metadata .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

- Methodological Answer :

- Step-by-Step Documentation : Specify reaction time, temperature, and purification methods (e.g., column chromatography with exact solvent ratios).

- Batch Testing : Validate purity (>95% via HPLC) across three independent syntheses.

- Open Protocols : Publish detailed methods on platforms like Protocols.io .

Cite CAS Registry Numbers for all reagents .

Ethical and Methodological Pitfalls to Avoid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.